molecular formula C7H12O5 B3053661 (S)-Dimethyl 2-hydroxypentanedioate CAS No. 55094-97-8

(S)-Dimethyl 2-hydroxypentanedioate

Cat. No.: B3053661
CAS No.: 55094-97-8
M. Wt: 176.17 g/mol
InChI Key: SHBLBMNYOOCEFM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Dimethyl 2-hydroxypentanedioate is an organic compound with the molecular formula C7H12O5. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a derivative of glutaric acid and is used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Dimethyl 2-hydroxypentanedioate can be synthesized through the esterification of (S)-2-hydroxyglutaric acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Dimethyl 2-hydroxypentanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Products include 2-ketoglutaric acid or 2,5-dioxopentanedioic acid.

    Reduction: Products include 2-hydroxyglutaric acid or 2-hydroxy-1,5-pentanediol.

    Substitution: Products vary depending on the substituent introduced, such as 2-chloropentanedioic acid dimethyl ester.

Scientific Research Applications

(S)-Dimethyl 2-hydroxypentanedioate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Dimethyl 2-hydroxypentanedioate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor in various metabolic pathways, influencing the activity of enzymes such as dehydrogenases and transaminases. The compound’s chiral nature allows it to selectively bind to molecular targets, affecting biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-hydroxypentanedioate: Similar in structure but with ethyl ester groups instead of methyl.

    2-Hydroxyglutaric acid: The parent compound with free carboxylic acid groups.

    2-Ketoglutaric acid: An oxidized form with a ketone group.

Uniqueness

(S)-Dimethyl 2-hydroxypentanedioate is unique due to its specific chiral configuration and ester functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its methyl ester groups make it more lipophilic, potentially enhancing its ability to cross biological membranes and interact with hydrophobic sites in enzymes and receptors.

Properties

IUPAC Name

dimethyl (2S)-2-hydroxypentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-11-6(9)4-3-5(8)7(10)12-2/h5,8H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBLBMNYOOCEFM-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450818
Record name Pentanedioic acid, 2-hydroxy-, dimethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55094-97-8
Record name Pentanedioic acid, 2-hydroxy-, dimethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Dimethyl 2-hydroxypentanedioate
Reactant of Route 2
(S)-Dimethyl 2-hydroxypentanedioate
Reactant of Route 3
(S)-Dimethyl 2-hydroxypentanedioate
Reactant of Route 4
Reactant of Route 4
(S)-Dimethyl 2-hydroxypentanedioate
Reactant of Route 5
Reactant of Route 5
(S)-Dimethyl 2-hydroxypentanedioate
Reactant of Route 6
Reactant of Route 6
(S)-Dimethyl 2-hydroxypentanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.